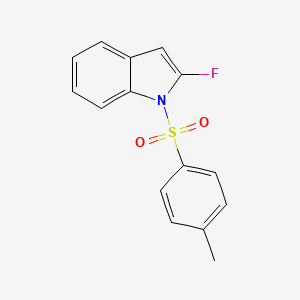
2-Fluoro-1-tosyl-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-tosyl-indole is a fluorinated indole derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-tosyl-indole typically involves the introduction of a fluorine atom and a tosyl group into the indole framework. One common method is the electrophilic fluorination of indole derivatives. For instance, the treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield fluorinated indole derivatives . Another approach involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-1-tosyl-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine atom and the tosyl group can influence the reactivity of the indole ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Fluorination: Trifluoromethyl hypofluorite, cesium fluoroxysulfate, Selectfluor.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoroindole derivatives, while nucleophilic substitution can produce a variety of substituted indoles.
Applications De Recherche Scientifique
2-Fluoro-1-tosyl-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-tosyl-indole is influenced by its structural features The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the tosyl group can facilitate interactions with biological targets The compound may exert its effects by binding to specific molecular targets and modulating various biochemical pathways
Comparaison Avec Des Composés Similaires
2-Fluoroindole: Shares the fluorine atom but lacks the tosyl group, resulting in different reactivity and applications.
1-Tosylindole:
Fluorinated Indoles: A broader category that includes various indole derivatives with fluorine atoms at different positions.
Uniqueness: 2-Fluoro-1-tosyl-indole is unique due to the combined presence of both the fluorine atom and the tosyl group, which imparts distinct chemical properties and potential applications. Its dual functionalization enhances its versatility in synthetic chemistry and its potential for diverse biological activities.
Propriétés
Formule moléculaire |
C15H12FNO2S |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12FNO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
Clé InChI |
DWLFMUVLLPIUIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
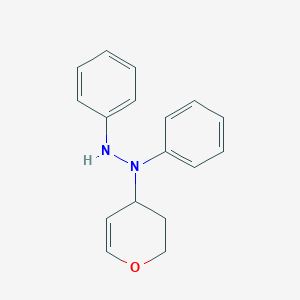
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
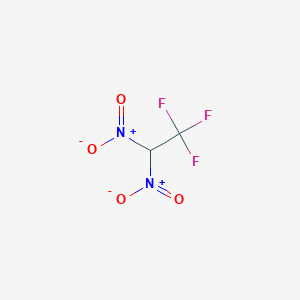
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)

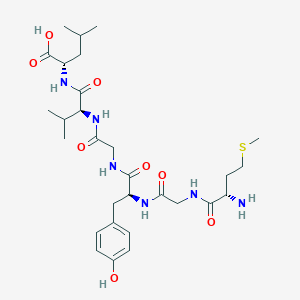
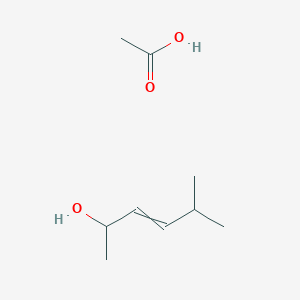
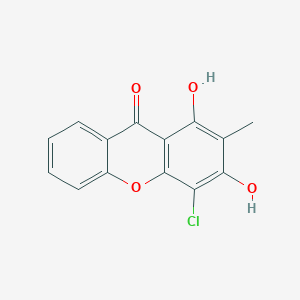
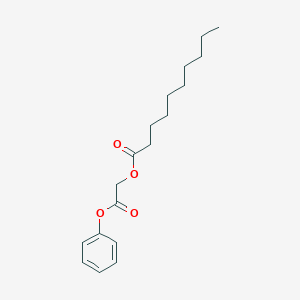

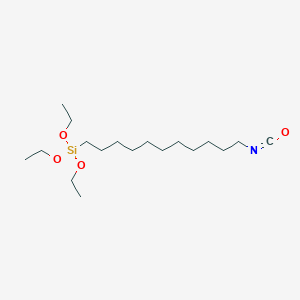
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
